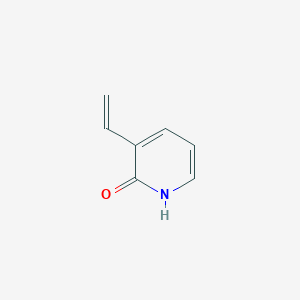

3-乙烯基吡啶-2(1H)-酮

描述

3-Vinylpyridin-2(1H)-one, also known as 3-Vinylpyridine, is a chemical compound with the molecular formula C7H7N . It is a colorless liquid and has a stench .

Synthesis Analysis

The synthesis of 3-Vinylpyridin-2(1H)-one involves radical polymerization . For instance, optically active polymers containing pendant proline moieties were prepared through radical polymerization of (−)-L- and (+)-D-N-Boc-proline-[5-(4′-tert-butylphenyl)-3-vinylpyridin-2-yl]amide, followed by de-protection of the Boc group . Another synthesis method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

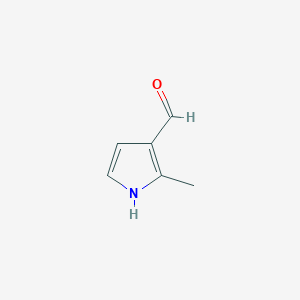

The molecular structure of 3-Vinylpyridin-2(1H)-one consists of a pyridine ring with a vinyl group attached . The molecular weight is 105.14 .Chemical Reactions Analysis

3-Vinylpyridin-2(1H)-one has been used in various chemical reactions. For example, it has been used in the synthesis of novel helical 3-vinylpyridine polymers . It has also been used in the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

3-Vinylpyridin-2(1H)-one has a melting point of 126℃ and a boiling point of 82 °C / 32mmHg . Its density is 0.98 and it has a refractive index of 1.5530 (589.3 nm 20℃) . It is practically insoluble in water but can dissolve sparingly in chloroform and slightly in methanol .科学研究应用

合成应用

- 使用聚(4-乙烯基吡啶共二乙烯基苯)-Cu(II)配合物合成了 3,4-二氢嘧啶-2(1H)酮,展示了乙烯基吡啶衍生物在催化和有机合成中的用途 (Reddy V. Yarapathi、Sambasivudu Kurva 和 S. Tammishetti,2004)。

聚合物化学

- 使用可逆加成-断裂链转移聚合合成了聚(氯乙烯-接枝-2-乙烯基吡啶)接枝共聚物,表明乙烯基吡啶在开发新型聚合物材料中的作用 (T. Öztürk、Melahat Göktaş、B. Savaş、Mustafa Işıklar、M. Atalar 和 B. Hazer,2014)。

化学反应和催化

- 在氮杂-Morita-Baylis-Hillman 反应中,乙烯基吡啶被用来有效地构建三芳基取代的 3-吡咯啉,展示了在有机反应方法论中的应用 (Jing Chen、Jianjun Li、Jiazhe Wang、Hao Li、Wen Wang 和 Yuewei Guo,2015)。

分析化学

- 2-乙烯基吡啶的 1H 和 13C NMR 光谱的构象分析研究突出了其在阐明溶液中分子结构和动力学中的用途 (M. Sugiura、N. Takao 和 H. Fujiwara,1988)。

材料科学

- 聚(4-乙烯基吡啶)负载的酸性离子液体被合成作为一种新型固体催化剂,展示了乙烯基吡啶衍生物在材料科学和催化中的用途 (Junke Wang、Y. Zong、Rugang Fu、Yu-Ying Niu、G. Yue、Zhengjun Quan、Xi‐Cun Wang 和 Yi Pan,2014)。

安全和危害

未来方向

The future directions for 3-Vinylpyridin-2(1H)-one could involve further exploration of its synthesis methods and applications in various chemical reactions. For instance, its use in the synthesis of novel optically active polymers and in the catalytic protodeboronation of pinacol boronic esters could be further explored . Additionally, its physical and chemical properties, as well as safety and hazards, could be further investigated to ensure safe and effective use.

属性

IUPAC Name |

3-ethenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-6-4-3-5-8-7(6)9/h2-5H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHYFBCCUHCLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433072 | |

| Record name | 3-Ethenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Vinylpyridin-2(1H)-one | |

CAS RN |

395681-47-7 | |

| Record name | 3-Ethenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

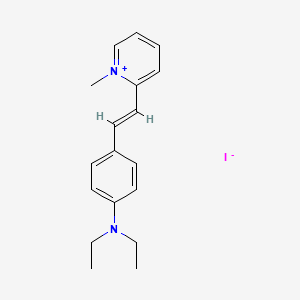

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(Dibutylamino)-2-thienyl]methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1623771.png)

![Trihexyl-[(38-trihexylsilyloxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yl)oxy]silane](/img/structure/B1623773.png)

![7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1623779.png)

![6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1623782.png)

![(-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate](/img/structure/B1623786.png)